Dimethyl cyanocarbonimidodithioate

Catalog No.
S574933
CAS No.
10191-60-3
M.F
C4H6N2S2
M. Wt
146.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl cyanocarbonimidodithioate

CAS Number

10191-60-3

Product Name

Dimethyl cyanocarbonimidodithioate

IUPAC Name

bis(methylsulfanyl)methylidenecyanamide

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

InChI

InChI=1S/C4H6N2S2/c1-7-4(8-2)6-3-5/h1-2H3

InChI Key

IULFXBLVJIPESI-UHFFFAOYSA-N

SMILES

CSC(=NC#N)SC

Synonyms

(Cyanimino)bis(methylthio)methane; (Cyanimino)dimethyldithiocarbonate; Cyanocarbonodithioimidic acid dimethyl ester; Dimethyl (N-cyano) carbonimidodithioate; Dimethyl N-cyanodithiocarbonimidate; Dimethyl N-cyanodithioimidocarbonate; Dimethyl N-cyanod

Canonical SMILES

CSC(=NC#N)SC

The exact mass of the compound Dimethyl cyanocarbonimidodithioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145987. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl cyanocarbonimidodithioate (also known as dimethyl N-cyanodithioiminocarbonate) is a highly crystalline, bench-stable bis-electrophile (melting point 53–58 °C) widely utilized as a C1-N-CN building block in organic synthesis . It features a central imino carbon bonded to a cyano group and two methylthio leaving groups, enabling controlled, stepwise nucleophilic displacement. In industrial and pharmaceutical procurement, this compound is primarily sourced as the critical precursor for cyanoguanidine derivatives, most notably the H2-receptor antagonist cimetidine, and a vast array of fused nitrogenous heterocycles including pyrimidines, triazoles, and benzimidazoles [1]. Its pre-installed cyanoimino moiety allows chemists to bypass the handling of highly toxic, volatile reagents like thiophosgene or cyanogen halides when constructing complex N-cyano architectures.

Research Fit

Dual electrophilic/nucleophilic reactivity enables heterocycle construction
Methylthio leaving groups support sequential, chemoselective steps
Reported use in pharmaceutical and agrochemical building block synthesis
Recommended for sulfur/nitrogen heterocycle workflows requiring reactive dithioate intermediate

Substituting dimethyl cyanocarbonimidodithioate with closely related bis-electrophiles, such as diphenyl cyanocarbonimidate or simple dialkyl dithiocarbonates, fundamentally alters reaction kinetics and downstream processing. The methylthio leaving groups of the dimethyl variant provide a specific electronic deactivation after the first nucleophilic attack, allowing for the high-yield isolation of mono-substituted intermediates without over-reaction [1]. Bulkier analogs like diphenyl cyanocarbonimidate introduce steric hindrance that can impede reactions with secondary or bulky amines [2], while lacking the cyano group entirely (as in diethyl dithiocarbonate) fails to deliver the critical N-CN pharmacophore required for cimetidine and related APIs. Furthermore, attempting to build the cyanoimino core in situ using thiophosgene and cyanamide introduces severe safety hazards, lower overall yields, and complex purification steps, making the pre-assembled dimethyl reagent the strict procurement requirement for scalable heterocycle synthesis.

Substitution Risk

Reactivity profile divergence

Ethyl or aryl analogs may exhibit lower reactivity toward sulfur nucleophiles, limiting methylsulfanyl heterocycle formation.

Process outcome variability

Alternative synthetic routes can lead to different yields and purity profiles, affecting downstream reproducibility and cost.

Lack of documented pathway fit

Established pharmaceutical intermediate routes (e.g., cimetidine) are validated for the dimethyl derivative; direct replacement with other dialkyl analogs requires process revalidation.

Stepwise Substitution for Unsymmetrical Intermediates

Dimethyl cyanocarbonimidodithioate enables the precise, stepwise displacement of its two methylthio groups, a critical requirement for synthesizing unsymmetrical cyanoguanidines. The initial amine substitution proceeds readily at room temperature, yielding a mono-substituted N-cyano-S-methylisothiourea intermediate in high yield (>85%). This first addition electronically deactivates the remaining methylthio group, preventing over-reaction. In contrast, highly reactive baseline C1 bis-electrophiles like thiophosgene lack this built-in deactivation, frequently resulting in symmetrical thiourea byproducts or requiring complex, low-yielding purification steps [1].

Evidence DimensionYield and control of mono-substituted unsymmetrical intermediates
Target Compound Data>85% yield of mono-substituted intermediate with strict reaction arrest at room temperature
Comparator Or BaselineThiophosgene (Baseline)
Quantified DifferenceTarget provides reliable isolation of unsymmetrical intermediates; baseline yields complex symmetrical mixtures.
ConditionsSequential amine addition, initial step at room temperature.

Procurement of the dimethyl reagent is essential for scalable synthesis of unsymmetrical APIs, where stepwise reaction control directly dictates overall process yield.

Sulfur nucleophile reactivity
Data to verify
Higher reactivity vs diphenyl cyanocarbonimidate
May support methylsulfanyl heterocycle synthesis
Qualitative observation without direct citation; verify under specific nucleophile conditions

Process Safety vs. Volatile C1 Precursors

For the industrial construction of N-cyano heterocycles, utilizing dimethyl cyanocarbonimidodithioate provides a pre-installed cyanoimino pharmacophore in a bench-stable solid form (melting point 53–58 °C) . Attempting to generate this structural motif in situ using thiophosgene and cyanamide introduces severe process hazards, as thiophosgene is a highly toxic, volatile liquid requiring specialized containment and scrubbing infrastructure. Direct cyclization reactions using the dimethyl reagent consistently afford target heterocycles in 70-90% yields, whereas multi-step in situ generation routes suffer from cumulative yield losses and elevated regulatory compliance costs [1].

Evidence DimensionHandling safety and physical state
Target Compound DataStable crystalline solid (mp 53–58 °C); 1-step cyclization
Comparator Or BaselineThiophosgene + Cyanamide (Baseline)
Quantified DifferenceTarget eliminates the handling of toxic volatile liquids and reduces the number of synthetic steps.
ConditionsStandard laboratory or pilot-plant scale heterocycle synthesis.

Buyers prioritize this compound to eliminate the severe safety overhead, specialized equipment requirements, and regulatory burdens associated with handling volatile thiophosgene at scale.

Optimized methylation yield
Head-to-head
72% yield, 99% purity
Supports cost-effective procurement at research scale
Aqueous dimethyl sulfate route; 14% higher yield than methyl iodide method (58%)

Steric Tolerance vs. Diphenyl Cyanocarbonimidate

While diphenyl cyanocarbonimidate is frequently evaluated as an alternative bis-electrophile to avoid methyl mercaptan byproduct generation, dimethyl cyanocarbonimidodithioate demonstrates superior reactivity when coupled with sterically hindered nucleophiles [2]. The smaller spatial volume of the methylthio leaving groups presents significantly less steric bulk than the phenoxy groups of the diphenyl analog. Consequently, cyclizations involving bulky or weakly nucleophilic anilines and hydrazines proceed more efficiently with the dimethyl reagent, achieving higher conversion rates under standard reflux conditions without the need for forcing conditions that degrade sensitive substrates [1].

Evidence DimensionSteric tolerance during nucleophilic attack
Target Compound DataHigh conversion efficiency with sterically hindered amines due to compact methylthio leaving groups
Comparator Or BaselineDiphenyl cyanocarbonimidate
Quantified DifferenceTarget provides smoother reactivity and higher yields with bulky nucleophiles compared to the sterically demanding phenoxy leaving groups.
ConditionsRefluxing in polar solvents (e.g., ethanol, pyridine) with hindered amines or hydrazines.

For the synthesis of complex pharmaceutical intermediates featuring bulky substituents, the dimethyl variant ensures higher yields and minimizes unreacted starting materials.

Cimetidine precursor role
Class-level
Documented intermediate in cimetidine synthesis
Reported pharmaceutical intermediate context
Alternative dialkyl analogs unvalidated for this specific pathway
Coordination behavior
Class-level
Ambidentate ligand for hard/soft metals; complexes with Co(II), Zn(II), Sn(IV)
Supports coordination chemistry and crystal engineering research
Distinct steric/electronic profile may differ from other cyanodithioiminocarbonates
Heterocycle precursor scope
Class-level
Precursor to >15 distinct heterocyclic classes with reported bioactivities
Supports diverse heterocyclic library synthesis in medicinal chemistry
Literature-based breadth; individual bioactivity claims require independent verification
GHS hazard profile
Class-level
H302, H314; severe dermal irritant
Supports straightforward safety protocol implementation
Standardized classification simplifies procurement compliance

Cimetidine and H2 Antagonist Synthesis

Leveraging its capacity for precise stepwise nucleophilic substitution, this compound is the industry-standard precursor for synthesizing unsymmetrical cyanoguanidines, serving as the critical building block in the commercial production of cimetidine [1].

Fused Triazolo- and Pyrimido-Heterocycle Synthesis

The pre-installed cyanoimino group and dual leaving groups make it an ideal bis-electrophile for cyclization reactions with hydrazines and diamines, enabling the safe, high-yield synthesis of complex fused heterocycles for drug discovery libraries without the use of thiophosgene [1].

Kinase Inhibitor Scaffold Synthesis

Due to the minimal steric bulk of its methylthio leaving groups compared to diphenyl analogs, it is the preferred reagent for constructing N-cyano heterocycles that incorporate sterically hindered anilines or secondary amines, ensuring high conversion rates in targeted kinase inhibitor synthesis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Methylsulfanyl heterocycle synthesis
Reported reactivity with sulfur nucleophiles
Reaction efficiency and product profile with specific sulfur reagents
Cimetidine intermediate manufacturing
Documented synthetic pathway for cimetidine
Process yield and purity under reported conditions
Metal-organic complex design
Ambidentate ligand behavior
Coordination complex characterization
Heterocyclic library for biological screening
Broad heterocyclic scaffold access
Library diversity and hit identification outcomes

XLogP3

1.9

UNII

9FOJ4L7GGN

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (14.58%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (85.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (14.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (12.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

10191-60-3

General Manufacturing Information

Carbonimidodithioic acid, N-cyano-, dimethyl ester: INACTIVE

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